molecular formula C16H20N2 B5652287 1-methyl-4-(2-naphthylmethyl)piperazine

1-methyl-4-(2-naphthylmethyl)piperazine

Cat. No. B5652287
M. Wt: 240.34 g/mol
InChI Key: BLILDGYKPCVLLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves reactions under specific conditions to introduce various functional groups into the piperazine ring. For instance, microwave-assisted synthesis has been employed to prepare a series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, showcasing the versatility of piperazine in medicinal chemistry applications (Mahesh, Perumal, & Pandi, 2004). Similarly, piperazine derivatives containing a chiral bi-2-naphthyl moiety have been synthesized, demonstrating the utility of piperazine as a scaffold for the construction of complex molecular architectures (Periasamy, Venkanna, Nagaraju, & Mohan, 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated through various spectroscopic methods. X-ray crystallography has been used to determine the crystal and molecular structure of piperazine compounds, revealing their conformation and interaction with other molecules (Özbey, Kendi, Göker, & Tunçbilek, 1998). Such structural analyses are crucial for understanding the chemical behavior and potential applications of these compounds.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, highlighting their reactivity and potential as functional materials. For example, the luminescent properties and photo-induced electron transfer capabilities of piperazine substituted naphthalimides have been studied, indicating their potential applications in fluorescent materials and sensors (Gan, Chen, Chang, & Tian, 2003).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as their crystalline forms and solubility, play a crucial role in their practical applications. Studies on organic crystal engineering with piperazine derivatives have provided insights into the hydrogen-bonding networks and polymorphism, which are essential for designing materials with desired physical characteristics (Weatherhead-Kloster, Selby, Miller III, & Mash, 2005).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including their reactivity and stability, are influenced by their molecular structure. Research on the synthesis and antimicrobial studies of piperazine compounds bearing dithiocarbamate complexes has demonstrated their potential in developing new antimicrobial agents (Verma & Singh, 2015).

properties

IUPAC Name

1-methyl-4-(naphthalen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-17-8-10-18(11-9-17)13-14-6-7-15-4-2-3-5-16(15)12-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLILDGYKPCVLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202240
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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